molecular formula C16H22BrNO4 B13719547 Benzyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

Benzyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

Cat. No.: B13719547
M. Wt: 372.25 g/mol
InChI Key: CZVVYFFXZJUYBF-UHFFFAOYSA-N
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Description

Benzyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate is an organic compound with the molecular formula C16H22BrNO4 It is a brominated ester derivative that features a benzyl group, a bromine atom, and a tert-butyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by esterification and carbamate formation. For instance, the starting material can be a butanoic acid derivative, which undergoes bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator. The resulting brominated intermediate is then esterified with benzyl alcohol under acidic conditions to form the ester. Finally, the tert-butyl carbamate group is introduced using tert-butyl chloroformate and a suitable base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and esterification steps, which can enhance reaction efficiency and yield. Additionally, industrial processes may employ automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The ester and carbamate groups can be reduced to their corresponding alcohols and amines.

    Oxidation Reactions: The benzyl group can be oxidized to a benzaldehyde or benzoic acid derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or THF.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products

    Substitution: Formation of azido or thiol derivatives.

    Reduction: Formation of benzyl alcohol and tert-butylamine.

    Oxidation: Formation of benzaldehyde or benzoic acid.

Scientific Research Applications

Benzyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of bioactive compounds.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly as a precursor for drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its activity may involve interactions with enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and carbamate group are key functional moieties that contribute to its reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
  • Benzyl 4-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
  • Benzyl 4-bromo-3-[(2-ethylpropan-2-yl)oxycarbonylamino]butanoate

Uniqueness

Benzyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro or ethyl analogs. The tert-butyl carbamate group also provides steric hindrance and stability, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

benzyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO4/c1-16(2,3)22-15(20)18-13(10-17)9-14(19)21-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVVYFFXZJUYBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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